molecular formula C18H15F3N2O3S B2977666 4-oxo-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-66-4

4-oxo-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2977666
CAS No.: 898419-66-4
M. Wt: 396.38
InChI Key: MDNLLTPPIRGALB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo[3,2,1-ij]quinoline sulfonamide class, characterized by a fused tricyclic core with a sulfonamide group at the 8-position. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making it a common feature in drug design .

Properties

IUPAC Name

11-oxo-N-[4-(trifluoromethyl)phenyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O3S/c19-18(20,21)13-2-4-14(5-3-13)22-27(25,26)15-9-11-1-6-16(24)23-8-7-12(10-15)17(11)23/h2-5,9-10,22H,1,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNLLTPPIRGALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multiple steps:

    Formation of the Pyrroloquinoline Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrroloquinoline skeleton.

    Introduction of the Trifluoromethylphenyl Group: This can be achieved through electrophilic aromatic substitution or via cross-coupling reactions such as Suzuki or Heck reactions.

    Sulfonamide Formation: The sulfonamide group is usually introduced by reacting the intermediate compound with sulfonyl chlorides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrroloquinoline core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under conditions that facilitate nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology

Biologically, 4-oxo-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide has potential as a pharmacophore in drug design. Its sulfonamide group is known for its ability to interact with biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound could be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drugs, making this compound particularly promising.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique structure allows for diverse applications in material science and catalysis.

Mechanism of Action

The mechanism of action of 4-oxo-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Core Structure and Substituent Variations

All analogues share the pyrrolo[3,2,1-ij]quinoline core but differ in the sulfonamide substituents. Key examples include:

Compound Name Substituent (R Group) Molecular Formula Molecular Weight Notable Features
Target Compound 4-(Trifluoromethyl)phenyl C₂₀H₁₆F₃N₃O₃S ~459.4* High lipophilicity due to CF₃; potential enhanced target binding and stability
4-oxo-N-(4-phenoxyphenyl)-... () 4-Phenoxyphenyl C₂₃H₁₉N₃O₄S ~457.5 Phenoxy group increases π-π interactions; moderate polarity
4-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-... () Thiophene-pyridin-methyl C₂₁H₁₉N₃O₃S₂ 425.5 Heterocyclic substituent; potential for improved solubility and bioavailability
N-(4-bromo-3-methylphenyl)-1-methyl-2-oxo-... () 4-Bromo-3-methylphenyl C₁₉H₁₉BrN₂O₃S 435.3 Bromine adds steric bulk; may influence receptor selectivity
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-... () Furan-thiophene-hydroxyethyl C₂₁H₂₀N₂O₅S₂ 444.5 Polar hydroxy group enhances solubility; complex stereochemistry

*Estimated based on molecular formula.

Physicochemical Implications

  • Lipophilicity : The CF₃ group in the target compound increases logP compared to analogues with polar substituents (e.g., hydroxyethyl in ) .
  • Solubility : Compounds with heterocyclic substituents (e.g., thiophene-pyridin-methyl in ) may exhibit better aqueous solubility due to hydrogen bonding .

Biological Activity

The compound 4-oxo-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a derivative of pyrrolopyrrole and has garnered attention due to its potential biological activities. This article aims to synthesize current research findings on its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H14F3N3O2SC_{16}H_{14}F_3N_3O_2S, with a molecular weight of approximately 395.36 g/mol. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound.

Mechanisms of Biological Activity

Research indicates that the trifluoromethyl moiety significantly influences the compound's interactions with biological targets. The presence of electron-withdrawing fluorine atoms can enhance binding affinity through hydrogen and halogen bonding interactions with target proteins. This has been noted in various studies where similar compounds demonstrated increased potency against specific enzymes and receptors.

Inhibition Studies

In vitro studies have shown that derivatives with a similar structure exhibit inhibitory effects on key enzymes involved in inflammatory processes and cancer progression. For instance:

  • Compounds from the quinoline family have been reported to inhibit VEGFR-2 , a critical receptor in angiogenesis, indicating potential anti-cancer properties .
  • Other studies have shown moderate inhibition of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Compound Biological Target IC50 Value (μM) Effect
Compound ACOX-210.4Moderate Inhibition
Compound BVEGFR-212.5Anti-proliferative
Compound CLipoxygenases7.7Inhibitory Activity
Compound DHIV-1 Reverse Transcriptase0.35High Efficacy

Case Studies

  • Anticancer Activity : A study evaluated a series of quinoline derivatives for their ability to inhibit tumor growth in xenograft models. The compound showed significant tumor reduction compared to controls, supporting its potential as an anticancer agent .
  • Antiviral Properties : Research on related compounds indicated that they could reduce viral replication in cell cultures infected with HIV-1 and other viruses. The mechanism included inhibition of viral enzyme functions critical for replication .

Q & A

Q. What synthetic routes are recommended for synthesizing 4-oxo-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis typically involves coupling the pyrroloquinoline core with the trifluoromethylphenyl sulfonamide moiety. Key steps include:
  • Coupling Reactions : Use coupling agents like 1,1'-carbonyldiimidazole (CDI) in polar aprotic solvents (e.g., N,N-dimethylacetamide) at 60–80°C for 12–24 hours to ensure efficient amide bond formation .
  • Salt Formation : To improve crystallinity, salt forms (e.g., hydrochloride, phosphate) can be synthesized by reacting the free base with acids in ethanol/water mixtures under reflux .
  • Solvent Optimization : Ethanol and toluene mixtures are preferred for recrystallization to enhance purity and yield .
  • Key Parameters : Reaction temperature and time significantly affect yield. For example, prolonged heating (>24 hours) may lead to decomposition, while temperatures <60°C result in incomplete coupling.

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : A combination of spectroscopic and thermal analyses is critical:
  • X-ray Powder Diffraction (XRPD) : Confirms crystallinity and polymorphic identity by matching experimental patterns with reference data .
  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) : Detect decomposition points (e.g., ~200°C for free base) and phase transitions, ensuring thermal stability .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 451.12) and fragmentation patterns .
  • ¹H/¹³C NMR : Key signals include the sulfonamide NH (~10.5 ppm) and trifluoromethyl aromatic protons (δ 7.6–8.2 ppm). Compare with analogs in and for substituent effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. XRPD) for this sulfonamide derivative?

  • Methodological Answer : Discrepancies often arise from dynamic molecular behavior or polymorphism:
  • Variable-Temperature NMR : Perform experiments (e.g., 25°C to 100°C) to identify conformational exchange broadening, particularly in the pyrroloquinoline ring .
  • Synchrotron XRPD : High-resolution data can distinguish between polymorphs with subtle structural differences .
  • Computational Modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data, as demonstrated in for trifluoromethyl-substituted analogs .

Q. What strategies optimize modifications to the trifluoromethylphenyl group to enhance bioactivity without compromising solubility?

  • Methodological Answer :
  • Isosteric Replacement : Replace the trifluoromethyl group with bulkier electron-withdrawing groups (e.g., pentafluorosulfanyl) to enhance target binding while maintaining solubility via sulfonamide hydrophilicity .
  • Positional Isomerism : Test meta- vs. para-substituted trifluoromethylphenyl analogs (see for structure-activity relationship (SAR) guidance) .
  • Prodrug Approaches : Introduce hydrolyzable esters (e.g., ethyl or morpholinoethyl) at the sulfonamide nitrogen to improve membrane permeability, as seen in for quinoline derivatives .

Q. How can reaction byproducts during synthesis be identified and minimized?

  • Methodological Answer :
  • LC-MS Monitoring : Track reaction progress using reverse-phase columns (e.g., Chromolith® HPLC) to detect intermediates and byproducts .
  • Purification via Acid-Base Partitioning : Adjust pH during workup to isolate the desired product from unreacted starting materials or hydrolyzed byproducts .
  • Scale-Up Considerations : Reduce side reactions by using flow chemistry for precise control of residence time and temperature, as suggested in for nitroarene cyclizations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.